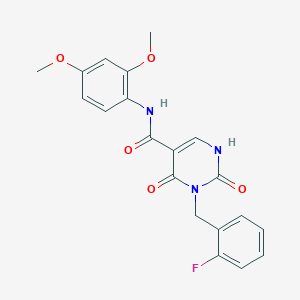![molecular formula C23H22ClN5O2 B2547684 3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848732-96-7](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of indole derivatives , which exhibit diverse biological activities. The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural compounds. Physically, it is crystalline, colorless, and possesses a specific odor. The addition of the indole nucleus to medicinal compounds has led to the development of broad-spectrum biological agents .
Molecular Structure Analysis
The molecular structure of 3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione consists of an indole core fused with a purine-pyrimidine system. The chlorophenyl and methylphenyl groups contribute to its overall architecture. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) can provide insights into its connectivity and confirm its structure .
Chemical Reactions Analysis
The compound’s reactivity can be explored through electrophilic substitution reactions due to the presence of π-electrons in the indole ring. Investigating its behavior under various conditions can reveal potential functional group transformations, such as halogenation, alkylation, or acylation. Additionally, studies on its stability and reactivity with other functional groups are essential .
Mécanisme D'action
Understanding the compound’s mechanism of action involves exploring its interactions with biological targets. Depending on its substituents, it may exhibit antiviral, anti-inflammatory, anticancer, or other pharmacological activities. Further studies are needed to elucidate its specific mode of action and receptor binding sites .
Propriétés
Numéro CAS |
848732-96-7 |
|---|---|
Formule moléculaire |
C23H22ClN5O2 |
Poids moléculaire |
435.91 |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-9-18(10-8-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-5-3-6-17(24)13-16/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Clé InChI |
CSQIHSNYWGTXKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



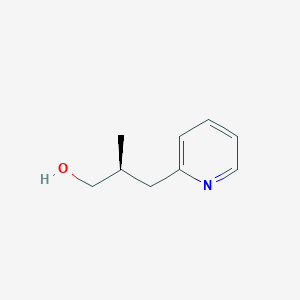
![3-ethyl-N-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547603.png)

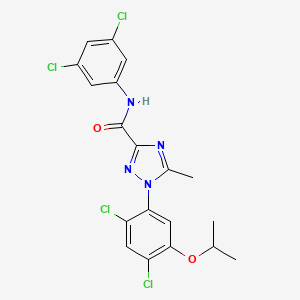
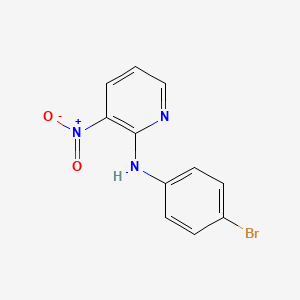
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)
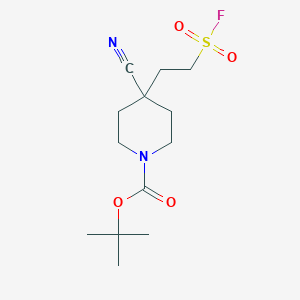
![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
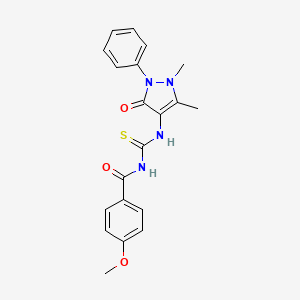
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
